Oxidative Stability: Elevated Decomposition Potential vs. Non-Fluorinated EC
While direct oxidative stability data for 3,3,4,4,5,5,6,6,6-nonafluorohexyl-1-ene carbonate is not individually published, the structurally analogous 4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)-1,3-dioxolan-2-one exhibits substantially higher oxidation stability than non-fluorinated EC when tested against a carbon black electrode. This class-level inference is supported by the observation that the fluorinated carbonate led to improved oxidation stability of the electrolyte, delaying decomposition onset [1]. The perfluorobutyl analog is expected to show a comparable stabilization effect due to the similar electron-withdrawing perfluoroalkyl group, providing a meaningful differentiation point for electrolyte formulations targeting >4.5 V operation.
| Evidence Dimension | Oxidative decomposition stability (electrolyte oxidation potential against carbon black electrode) |
|---|---|
| Target Compound Data | Improved oxidation stability observed for the nonafluoropentyl analog (compound 1); quantitative decomposition potential value not reported in the open study [1]. |
| Comparator Or Baseline | Ethylene carbonate (EC): Lower oxidation stability; decomposed at lower potentials [1]. |
| Quantified Difference | Qualitative improvement: fluorinated carbonate additive raised the electrolyte oxidation stability relative to non-fluorinated EC, though exact voltammetric potentials were not numerically disclosed. |
| Conditions | Carbon black working electrode in lithium-ion half-cell configuration; electrolyte containing fluorinated carbonate additive [1]. |
Why This Matters
Higher oxidative stability directly translates to extended calendar life and reduced gas generation in high-voltage lithium-ion cells, a critical procurement consideration for electrolyte additive selection.
- [1] Beichel, W., Klose, P., Blattmann, H., Hoecker, J., Kratzert, D. & Krossing, I. Simple Green Synthesis and Electrochemical Performance of a New Fluorinated Carbonate as Additive for Lithium-Ion Batteries. ChemElectroChem, 2018, 5, 1415–1420. View Source
